molecular formula C33H51NO8Si2 B13847304 O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid

Cat. No.: B13847304
M. Wt: 645.9 g/mol
InChI Key: ADUNECVYEYYPON-SXOMAYOGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction typically involves the use of TBDMS chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of free hydroxyl groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceutical agents and natural product analogs.

Biology: In biological research, it is used to study the metabolism and pharmacokinetics of related compounds. It serves as a model compound for understanding the behavior of silyl-protected molecules in biological systems.

Medicine: The compound is involved in the synthesis of drugs that target specific pathways in the body. It is used in the development of antitussive agents and other therapeutic compounds.

Industry: In the chemical industry, it is used as a building block for the synthesis of more complex molecules. It is also used in the production of high-purity reagents and reference materials .

Mechanism of Action

The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid involves its role as a protecting group in organic synthesis. The TBDMS groups protect hydroxyl functionalities from unwanted reactions during multi-step synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl groups .

Comparison with Similar Compounds

Uniqueness: O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid is unique due to its dual role as both a protecting group and an intermediate in the synthesis of complex organic molecules. Its ability to undergo selective deprotection under mild conditions makes it valuable in multi-step organic synthesis .

Properties

Molecular Formula

C33H51NO8Si2

Molecular Weight

645.9 g/mol

IUPAC Name

6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C33H51NO8Si2/c1-32(2,3)43(10,11)41-27(21-14-15-22(37-8)28(38-9)25(21)31(35)36)26-24-20(16-17-34(26)7)18-23-29(40-19-39-23)30(24)42-44(12,13)33(4,5)6/h14-15,18,26-27H,16-17,19H2,1-13H3,(H,35,36)/t26-,27+/m1/s1

InChI Key

ADUNECVYEYYPON-SXOMAYOGSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)C(=O)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)C(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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